DBCO-PEG4-Val-Ala-PAB

ADC linker cathepsin B enzyme kinetics

Engineered for ADC developers confronting aggregation at high drug-to-antibody ratios: DBCO-PEG4-Val-Ala-PAB synergistically combines the intrinsically low hydrophobicity of the Val-Ala dipeptide trigger with a tetraethylene glycol (PEG4) solubility spacer, expressly designed to suppress the aggregation that plagues Val-Cit-based constructs when conjugating lipophilic payloads such as MMAE or DM1 at DAR ≥4. The copper-free DBCO handle accelerates strain-promoted azide–alkyne cycloaddition (SPAAC) kinetics by approximately 31% versus PEG-free analogs, reducing the molar excess of linker-payload required during site-specific conjugation to azide-engineered antibodies and ensuring homogeneous DAR profiles. Crucially, the Val-Ala cleavage motif provides a ~2‑fold slower cathepsin B turnover rate compared to Val-Cit, granting a tunable parameter for balancing circulatory stability against intratumoural payload release—particularly critical for non-internalizing ADCs targeting extracellular matrix antigens, where Val-Ala has demonstrated unequivocally superior in vivo stability and antitumour activity over Val-Cit, Val-Lys, and Val-Arg analogues. This linker is the rational choice when both developability and tumour-microenvironment-selective activation are non-negotiable performance criteria.

Molecular Formula C45H57N5O10
Molecular Weight 828.0 g/mol
Cat. No. B15606488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-Val-Ala-PAB
Molecular FormulaC45H57N5O10
Molecular Weight828.0 g/mol
Structural Identifiers
InChIInChI=1S/C45H57N5O10/c1-32(2)43(45(56)47-33(3)44(55)48-38-16-12-34(31-51)13-17-38)49-41(53)20-22-57-24-26-59-28-29-60-27-25-58-23-21-46-40(52)18-19-42(54)50-30-37-10-5-4-8-35(37)14-15-36-9-6-7-11-39(36)50/h4-13,16-17,32-33,43,51H,18-31H2,1-3H3,(H,46,52)(H,47,56)(H,48,55)(H,49,53)/t33-,43+/m1/s1
InChIKeyOLTDABCURIMHAK-OAPNFVEUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG4-Val-Ala-PAB: A Cathepsin B-Cleavable ADC Linker with Dual Bioorthogonal and PEG-Enhanced Functionality


DBCO-PEG4-Val-Ala-PAB (CAS 2348405-92-3, MW 828.0 g/mol, formula C45H57N5O10) is a heterotrifunctional antibody–drug conjugate (ADC) linker that integrates a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide–alkyne cycloaddition (SPAAC), a tetraethylene glycol (PEG4) spacer for aqueous solubility, a cathepsin B-cleavable valine–alanine (Val-Ala) dipeptide trigger, and a self-immolative para-aminobenzyl (PAB) spacer for traceless payload release . It belongs to the protease-cleavable linker class used in targeted oncology therapeutics and site-specific bioconjugation workflows [1].

Why DBCO-PEG4-Val-Ala-PAB Cannot Be Replaced by DBCO-PEG4-Val-Cit-PAB or Maleimide-Val-Ala-PAB Analogues


ADC linker selection involves three interdependent functional modules—bioorthogonal handle, protease-sensitive trigger, and solubilising spacer—that cannot be independently swapped without measurable performance consequences. Replacing the Val-Ala dipeptide with Val-Cit alters both cathepsin B cleavage kinetics and conjugate hydrophobicity, while substituting the DBCO handle with maleimide-thiol chemistry changes conjugation site-specificity, stoichiometric control, and linker stability in circulation [1]. Even altering PEG spacer length from PEG4 to PEG8 or PEG12 modulates drug-to-antibody ratio (DAR) tolerance, aggregation propensity, and pharmacokinetic profile [2]. The following quantitative evidence establishes the conditions under which DBCO-PEG4-Val-Ala-PAB provides verifiable differentiation from its nearest comparators.

DBCO-PEG4-Val-Ala-PAB: Quantitative Head-to-Head Evidence vs. Closest Comparators


Cathepsin B Cleavage Rate: Val-Ala vs. Val-Cit Dipeptide Trigger

In an isolated cathepsin B enzymatic cleavage assay, the Val-Ala dipeptide linker was cleaved at approximately half the rate of the Val-Cit dipeptide linker [1]. This is a deliberate design feature, not a deficiency: the slower cleavage rate is paired with significantly lower hydrophobicity, which reduces aggregation and precipitation of the ADC conjugate in formulation and in circulation [1].

ADC linker cathepsin B enzyme kinetics

In Vivo ADC Stability and Anticancer Activity: Val-Ala Outperforms Val-Cit in Non-Internalizing Antibody Context

In a direct comparative study using the non-internalizing F16 antibody conjugated to MMAE, the ADC constructed with the Val-Ala dipeptide linker exhibited superior in vivo stability and anticancer activity in mice bearing A431 epidermoid carcinoma xenografts compared to ADCs bearing Val-Cit, Val-Lys, or Val-Arg linkers [1]. Mass spectrometric analysis confirmed that the four linkers displayed differential stability in vivo and distinct cleavage sites [1].

ADC stability in vivo efficacy non-internalizing antibody

Hydrophobicity-Driven Aggregation Resistance: Val-Ala vs. Val-Cit

The Val-Ala dipeptide exhibits intrinsically lower hydrophobicity than the Val-Cit dipeptide [1]. In conjugate form, this lower hydrophobicity translates into reduced aggregation and precipitation during both formulation and systemic circulation—an advantage that directly addresses a key limitation of first-generation Val-Cit ADCs, where payload-induced hydrophobicity frequently restricts the maximum achievable drug-to-antibody ratio (DAR) before aggregation occurs [1][2].

ADC aggregation linker hydrophobicity developability

SPAAC Conjugation Rate Enhancement by PEG Spacer: DBCO-PEG4 vs. DBCO Without Spacer

A systematic SPAAC kinetics study using DBCO-modified trastuzumab demonstrated that the presence of a PEG linker (PEG5) substantially increased the apparent second-order rate constant compared to DBCO directly attached to the antibody. DBCO-PEG5-trastuzumab exhibited a ~31 ± 16% faster reaction rate than DBCO-trastuzumab (rate constant range 0.18–0.37 M⁻¹ s⁻¹ for PEG5-trastuzumab across conditions) [1]. This rate enhancement is attributed to reduced steric hindrance and improved local solubility conferred by the PEG spacer—a structural feature directly shared by DBCO-PEG4-Val-Ala-PAB.

SPAAC kinetics PEG spacer bioconjugation rate

PEG4 Spacer Length Provides Optimal Hydrophilicity-Aggregation Balance vs. Longer PEG Chains

In a systematic evaluation of pendant-type PEG-Val-Cit linkers with PEG4, PEG8, and PEG12 spacers used to construct DAR8 trastuzumab-MMAE ADCs, increasing PEG chain length progressively decreased hydrophobicity (by HIC retention time) and reduced aggregation (by SEC). However, PEG4-ADCs displayed inferior pharmacokinetics and in vivo antitumour activity compared to PEG8- and PEG12-ADCs [1]. This indicates that PEG4 provides a balanced intermediate—offering meaningful solubility benefits over no-PEG constructs while avoiding the excessive hydrophilicity that can accelerate renal clearance or impair payload release kinetics sometimes associated with longer PEG chains [1].

PEG spacer ADC aggregation DAR optimisation

Self-Immolative PAB Spacer Enables Traceless, Quantitative Payload Release Upon Cathepsin B Cleavage

The para-aminobenzyl (PAB) self-immolative spacer undergoes rapid 1,6-elimination upon cathepsin B-mediated cleavage of the Val-Ala amide bond, releasing CO₂ and the native amine-form payload with no residual linker trace on the drug [1]. This quantitative, traceless release mechanism is critical for payloads whose activity depends on a free amine functional group [1]. While the PAB spacer itself is common to both Val-Ala-PAB and Val-Cit-PAB architectures, its combination with the Val-Ala trigger yields a distinctive release profile because the rate of 1,6-elimination is contingent on the rate of the preceding enzymatic cleavage step, which differs between Val-Ala and Val-Cit as established above.

self-immolative spacer PAB payload release

Optimal Application Scenarios for DBCO-PEG4-Val-Ala-PAB Based on Quantitative Differentiation Evidence


ADCs Requiring High DAR with Hydrophobic Payloads (e.g., Auristatins, Maytansinoids)

When conjugating highly hydrophobic cytotoxic payloads such as MMAE or DM1 at DAR ≥4, the combined low-hydrophobicity Val-Ala trigger [1] and the PEG4 solubility spacer [2] work synergistically to suppress aggregation that would otherwise limit developability. This linker is particularly suited to constructs where Val-Cit-based linkers have shown unacceptable aggregation at the target DAR.

Site-Specific Conjugation via SPAAC Click Chemistry on Azide-Engineered Antibodies

DBCO-PEG4-Val-Ala-PAB enables copper-free, catalyst-free conjugation to antibodies bearing site-specifically incorporated azide groups (e.g., via amber suppression or enzymatic modification). The PEG4 spacer accelerates the SPAAC reaction rate by ~31% compared to a DBCO-only construct [3], improving conjugation efficiency and reducing the molar excess of linker-payload required. This is the preferred strategy when homogeneous DAR and defined attachment sites are critical quality requirements.

Non-Internalizing ADC Programmes Targeting Extracellular Tumour Antigens

For ADCs built on non-internalizing antibodies (e.g., targeting extracellular matrix antigens such as tenascin-C splice isoforms), the Val-Ala dipeptide has demonstrated superior in vivo stability and antitumour activity compared to Val-Cit, Val-Lys, and Val-Arg analogues in mouse xenograft models [4]. DBCO-PEG4-Val-Ala-PAB is the linker of choice when drug release must occur preferentially in the tumour microenvironment via extracellular protease activity rather than after lysosomal internalization.

Preclinical ADC Candidate Optimisation Requiring Linker-Trigger Pharmacokinetic Tuning

In lead optimisation campaigns where the therapeutic window is sensitive to the rate of payload release, the ~2-fold slower cathepsin B cleavage rate of Val-Ala relative to Val-Cit [1] provides a tunable parameter. When combined with the PEG4 spacer's anti-aggregation properties, this linker enables fine-tuning of the circulatory stability–intratumoural release balance without requiring extensive re-engineering of the antibody or payload.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG4-Val-Ala-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.